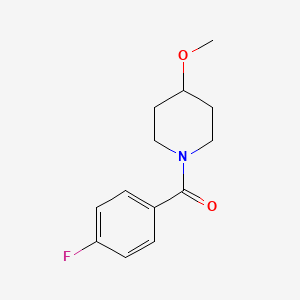

(4-Fluorophenyl)(4-methoxypiperidino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

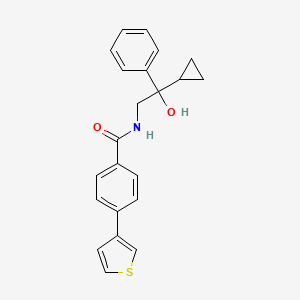

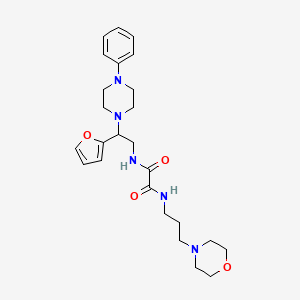

The compound "(4-Fluorophenyl)(4-methoxypiperidino)methanone" is a chemical entity that has been the subject of various research studies due to its potential applications in pharmaceuticals and material science. The compound features a fluorophenyl group, which is a benzene ring substituted with a fluorine atom, and a methoxypiperidino group, which is a piperidine ring with a methoxy substituent. This structure is indicative of a molecule that could possess interesting biological activities or serve as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related fluorophenyl methanone derivatives has been explored in several studies. For instance, the synthesis of chalcone derivatives by condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone has been reported, demonstrating the efficiency of sonochemical methods over conventional methods . Another study reported the synthesis of a thiophene derivative involving a compound with a 4-fluorophenyl group, indicating the versatility of fluorophenyl methanones in synthesizing heterocyclic compounds . Additionally, the synthesis of pyrimidinyl methanone derivatives has been achieved, starting from trifluoro-1-(4-methylphenyl)butane-1,3-dione, showcasing the adaptability of the fluorophenyl methanone framework in creating diverse molecular structures .

Molecular Structure Analysis

The molecular structure of fluorophenyl methanone derivatives has been characterized using various analytical techniques. X-ray diffraction studies have been employed to determine the crystal structure of these compounds, providing insights into their molecular geometry and intermolecular interactions . NMR and IR spectroscopy have also been used extensively to elucidate the structural features of these molecules .

Chemical Reactions Analysis

Fluorophenyl methanone derivatives participate in a range of chemical reactions, serving as key intermediates or final products with potential biological activities. For example, they have been used in Friedel-Crafts reactions, aminohydantoin formation, and Suzuki coupling reactions to synthesize compounds with potential therapeutic applications, such as BACE1 inhibitors for Alzheimer's Disease treatment . The reactivity of these compounds under different conditions highlights their importance in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl methanone derivatives have been studied to understand their performance in various applications. Techniques such as TGA and SEM have been used to evaluate properties like crystallinity, thermal stability, and morphology . The lipophilicity of these compounds, indicated by their Log P values, has been measured to predict their behavior in biological systems, which is crucial for drug development . Additionally, the antitumor and antifungal activities of these derivatives have been assessed, revealing their potential as bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity : This compound has been synthesized and explored for its potential in various biological activities. For instance, (Zhi-hua Tang & W. Fu, 2018) investigated a similar compound for its antitumor activity against cancer cell lines. Another study, (G. Lapa, et al., 2005), synthesized and evaluated the dopamine transporter inhibiting activity of a related compound, highlighting its potential in neuroscience research.

Chemical Analysis and Structure : The chemical structure and properties of similar compounds have been extensively studied. For example, (S. Nagaraju, et al., 2018) reported on the synthesis and crystal structure of a closely related compound, emphasizing its significance in material science and pharmaceuticals.

Role in Supramolecular Chemistry : The role of non-covalent interactions in supramolecular architectures has been examined using compounds with a similar structural framework. (Kartikay Sharma, et al., 2019) conducted a study to understand these interactions in a series of derivatives, highlighting the compound's importance in understanding molecular interactions.

Applications in Material Science : Compounds structurally akin to (4-Fluorophenyl)(4-methoxypiperidino)methanone have been used in material science. For example, (D. Kim, et al., 2008) synthesized a sulfonated side-chain grafting unit using a related compound for applications in fuel cell technologies.

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-(4-methoxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-17-12-6-8-15(9-7-12)13(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIBNIWWYOBBTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluorophenyl)(4-methoxypiperidino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2501009.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2501010.png)

![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501012.png)

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2501013.png)

![3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B2501016.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501017.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2501019.png)

![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)

![1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B2501026.png)